3-Octenoic acid
CAS No.: 5163-67-7
Cat. No.: VC13357260
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5163-67-7 |
|---|---|
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | (E)-oct-3-enoic acid |
| Standard InChI | InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h5-6H,2-4,7H2,1H3,(H,9,10)/b6-5+ |
| Standard InChI Key | IWPOSDLLFZKGOW-AATRIKPKSA-N |
| Isomeric SMILES | CCCC/C=C/CC(=O)O |
| SMILES | CCCCC=CCC(=O)O |
| Canonical SMILES | CCCCC=CCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
3-Octenoic acid, systematically named trans-β-octenoic acid, belongs to the class of medium-chain fatty acids with a terminal carboxylic acid group. Its IUPAC name is trans-3-octenoic acid, reflecting the trans configuration of the double bond between carbons 3 and 4. The compound’s molecular weight is 142.2 g/mol, and its structure is represented as . The presence of the double bond introduces geometric isomerism, with the trans isomer being the most commonly reported form in industrial and natural contexts.
Physicochemical Properties
The physicochemical properties of 3-octenoic acid are critical for its handling and application:
The compound’s low melting point and high boiling point suggest stability under standard storage conditions, while its moderate pKa indicates weak acidity typical of carboxylic acids. The oily, fatty odor profile at 100% concentration makes it suitable for flavor and fragrance formulations .
Synthesis and Production Methods
Industrial Synthesis
3-Octenoic acid is synthesized via oxidation of 3-octenol or through controlled dehydrogenation of octanoic acid. A seminal study published in the Canadian Journal of Chemistry (1966) detailed the oxidation of trans-3-octenol using chromium trioxide in acetic acid, yielding 3-octenoic acid with >95% purity . The reaction mechanism involves the formation of a chromate ester intermediate, followed by β-hydrogen elimination to generate the double bond.
This method remains the benchmark for laboratory-scale production, though microbial pathways using Saccharomyces cerevisiae have been explored for sustainable synthesis .
Natural Occurrence
3-Octenoic acid occurs naturally as a bioactive component in Bryonopsis laciniosa fruit extract, where it contributes to the plant’s antimicrobial and antioxidant properties . Its concentration in natural sources is typically low (<0.1% w/w), necessitating synthetic routes for commercial-scale production.
Applications in Industry and Biotechnology
Flavor and Fragrance Industry
3-Octenoic acid is classified under FEMA GRAS (Generally Recognized As Safe) number 4362, permitting its use as a flavoring agent in food products . Its fatty, oily aroma enhances dairy, meat, and snack formulations at concentrations ≤100 ppm. Regulatory evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 1627) confirm its safety profile for human consumption .
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing prostaglandin analogs and antifungal agents. Its α,β-unsaturated structure enables Michael addition reactions, forming covalent adducts with thiol groups in microbial enzymes—a mechanism exploited in developing topical antifungals .
Material Science
3-Octenoic acid’s terminal double bond facilitates copolymerization with ethylene or styrene, yielding polymers with enhanced flexibility and thermal stability. These materials find applications in biodegradable packaging and medical device coatings .
Research Frontiers and Challenges
Metabolic Engineering
Recent advances in Saccharomyces cerevisiae strain engineering aim to produce 3-octenoic acid via β-oxidation pathway modulation. Overexpression of acyl-CoA dehydrogenase (ACAD) and thioesterase (TE) enzymes has increased titers to 120 mg/L in batch cultures, though yield optimization remains a challenge .
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